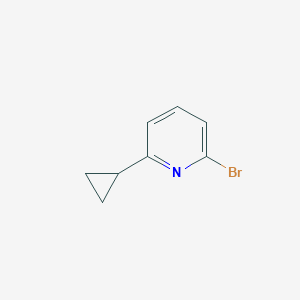

2-Bromo-6-cyclopropylpyridine

Description

The exact mass of the compound 2-Bromo-6-cyclopropylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-cyclopropylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-cyclopropylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQSZDKUCGKHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671693 | |

| Record name | 2-Bromo-6-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-26-1 | |

| Record name | 2-Bromo-6-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-cyclopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 2-Bromo-6-cyclopropylpyridine

Executive Summary

2-Bromo-6-cyclopropylpyridine is a critical "linchpin" scaffold in medicinal chemistry. It serves as a bifunctional intermediate where the cyclopropyl group provides metabolic stability and conformational constraint (

The primary synthetic challenge is regioselectivity . Starting from the symmetric 2,6-dibromopyridine, one must desymmetrize the core to install exactly one cyclopropyl group while suppressing the formation of the 2,6-dicyclopropyl byproduct (bis-coupling) and minimizing protodeboronation of the cyclopropyl donor.

This guide details two field-proven protocols:

-

The "Gold Standard" Suzuki-Miyaura Route: Optimized for benchtop safety and scalability, utilizing bulky phosphine ligands to stabilize the

transmetallation. -

The Negishi Alternative: A high-reactivity pathway using organozinc reagents, recommended when boronic acid reactivity is insufficient.

Strategic Analysis & Retrosynthesis

The synthesis relies on a desymmetrization strategy. The statistical probability of mono- vs. bis-coupling dictates that stoichiometry is the primary control lever.

-

Reagent: Cyclopropylboronic acid (Suzuki) or Cyclopropylzinc bromide (Negishi).

-

Critical Control Point: To maximize the mono-product, the dibromide is typically used in excess (1.5 – 2.0 equiv) relative to the nucleophile, or the nucleophile is added slowly to a high-concentration catalyst stream.

Mechanistic Insight: The Ligand Challenge

Standard ligands (e.g.,

-

Solution: Use electron-rich, bulky alkylphosphines like Tricyclohexylphosphine (

) . The steric bulk promotes reductive elimination, while the electron richness facilitates oxidative addition and stabilizes the Pd(0) species.

Protocol A: Selective Suzuki-Miyaura Coupling (Recommended)

This protocol is based on optimized conditions utilizing

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8] | Role |

| 2,6-Dibromopyridine | 1.5 | Substrate (Excess to favor mono) |

| Cyclopropylboronic acid | 1.0 | Nucleophile |

| Palladium(II) Acetate | 0.05 (5 mol%) | Pre-catalyst |

| Tricyclohexylphosphine ( | 0.10 (10 mol%) | Ligand |

| Potassium Phosphate ( | 3.0 | Base (Inorganic) |

| Toluene / Water | 20:1 ratio | Solvent System |

Step-by-Step Methodology

-

Catalyst Pre-complexation:

-

In a flame-dried Schlenk tube or reaction vial, charge

and -

Add anhydrous Toluene (approx. 5 mL/mmol) and stir at room temperature for 15 minutes under

or Argon. The solution should turn from orange to a pale yellow/brown, indicating active catalyst formation.

-

-

Substrate Addition:

-

Add 2,6-Dibromopyridine (1.5 equiv) and Cyclopropylboronic acid (1.0 equiv) to the reaction vessel.

-

Note: Adding the boronic acid portion-wise over 1 hour can further improve selectivity, though the excess dibromide usually suffices.

-

-

Base Activation:

-

Add

(3.0 equiv) followed by the water (5% v/v relative to Toluene). -

Why Water? A small amount of water is essential for the boronic acid activation (formation of the boronate species), but too much promotes protodeboronation.

-

-

Reaction:

-

Seal the vessel and heat to 100°C with vigorous stirring.

-

Monitor via LC-MS or TLC after 4 hours.

-

Endpoint: Look for consumption of cyclopropylboronic acid. The mixture will contain starting material (dibromide), product (mono), and minor bis-product.

-

-

Workup:

Protocol B: Negishi Coupling (Alternative)

Use this route if the Suzuki coupling fails due to substrate-specific sterics or if the boronic acid quality is poor.

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8] | Role |

| 2,6-Dibromopyridine | 1.2 | Substrate |

| Cyclopropylzinc Bromide | 1.0 | Nucleophile (0.5M in THF) |

| Pd(PPh3)4 | 0.05 | Catalyst |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Setup:

-

Flame-dry a 3-neck flask and purge with Argon. Strict moisture exclusion is required.

-

-

Dissolution:

-

Dissolve 2,6-Dibromopyridine and

in anhydrous THF. Stir for 10 minutes at room temperature.

-

-

Addition:

-

Cool the mixture to 0°C.

-

Add the Cyclopropylzinc bromide solution dropwise via syringe over 20 minutes.

-

Control: Rapid addition leads to local high concentrations of Zinc reagent, increasing bis-coupling.

-

-

Reflux:

-

Remove ice bath and heat to mild reflux (65°C) for 2–6 hours.

-

-

Quench:

-

Cool to RT. Quench carefully with saturated

solution (exothermic). -

Extract with

.

-

Purification & Characterization Strategy

Separating the mono-substituted product from the excess starting material is the most critical step.

Data Table: Physicochemical Properties for Separation

| Compound | Approx. Rf (Hexanes/EtOAc 95:5) | Polarity Trend | Separation Strategy |

| 2,6-Dibromopyridine | 0.70 | Non-polar | Elutes first. Recoverable. |

| 2-Bromo-6-cyclopropyl | 0.55 | Medium | Target fraction. |

| 2,6-Dicyclopropyl | 0.45 | Medium-Polar | Elutes last (often trails). |

Purification Workflow

-

Flash Chromatography: Use a gradient of 100% Hexanes

5% EtOAc/Hexanes. -

Fraction Collection:

-

Fraction A: 2,6-Dibromopyridine (Recycle).

-

Fraction B: Mixed fraction (if poor separation).

-

Fraction C: Pure 2-Bromo-6-cyclopropylpyridine.

-

-

Distillation (Scale-up): For >10g scales, fractional distillation under high vacuum is often superior to chromatography due to the boiling point differences.

Visualizing the Process

Diagram 1: Catalytic Cycle (Suzuki Route)

This diagram illustrates the specific pathway using

Caption: The catalytic cycle emphasizes the role of PCy3 in stabilizing the Pd(0) species and facilitating the difficult sp3 transmetallation.

Diagram 2: Purification Logic Flow

A decision tree for handling the crude reaction mixture to ensure high purity.

Caption: Purification workflow prioritizing the separation of the symmetric starting material from the desired asymmetric product.

Troubleshooting & Optimization

-

Problem: Low Conversion / High Starting Material.

-

Cause: Catalyst deactivation or poor boronic acid quality.

-

Fix: Add fresh

(ligand oxidation is common). Ensure boronic acid is not the anhydride trimer (re-hydrolyze if necessary).

-

-

Problem: High Bis-Coupling.

-

Cause: Too much boronic acid or high local concentration.

-

Fix: Increase 2,6-dibromopyridine to 2.0 equiv. Use syringe pump addition for the boronic acid.

-

-

Problem: Protodeboronation (Cyclopropane formation).

-

Cause: Reaction mixture too basic or wet.

-

Fix: Switch base to

or reduce water content. Ensure temperature does not exceed 100°C.

-

References

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: a useful reagent for the synthesis of cyclopropylpyridines and pyrimidines. Tetrahedron Letters, 43(39), 6987-6990. Link

-

Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[10] (Detailed optimization of PCy3 ligands). Link

-

BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (General protocols for 2,6-disubstituted pyridines). Link

- Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Reference for Zinc-based couplings).

-

Deng, W., et al. (2001). Suzuki-Miyaura coupling of cyclopropylboronic acid with aryl halides. Organic Letters.[3] (Foundational work on cyclopropyl coupling).

Sources

- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. audreyli.com [audreyli.com]

2-Bromo-6-cyclopropylpyridine molecular weight and formula

Structural Integrity, Synthetic Architecture, and Medicinal Utility[1]

Executive Summary

2-Bromo-6-cyclopropylpyridine is a bifunctional heteroaromatic scaffold increasingly utilized in modern drug discovery.[1] It serves as a critical "linker" motif, offering a halogen handle (C2-Br) for further cross-coupling and a cyclopropyl moiety (C6) that imparts unique physicochemical properties—specifically, metabolic stability and optimized lipophilicity without the steric penalty of a gem-dimethyl group.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its synthesis, reactivity profile, and application in high-value pharmaceutical intermediates.

Physicochemical Profile

The following data aggregates experimental and calculated values standard for this scaffold.

| Property | Value | Technical Note |

| IUPAC Name | 2-Bromo-6-cyclopropylpyridine | |

| CAS Registry Number | 1086381-26-1 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 198.06 g/mol | Based on standard atomic weights |

| Exact Mass | 196.984 (for | Monoisotopic mass |

| Physical State | Colorless to light yellow liquid | May solidify at low temperatures |

| Calculated LogP | ~2.6 - 2.9 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 0 / 1 | Pyridine nitrogen acts as acceptor |

Synthetic Architecture: The Mono-Coupling Challenge

The primary synthetic route involves the desymmetrization of 2,6-dibromopyridine . The challenge lies in selectivity: introducing exactly one cyclopropyl group while retaining the second bromine atom for future functionalization.

3.1. The Reaction Pathway (Suzuki-Miyaura)

The most robust method utilizes a palladium-catalyzed cross-coupling between 2,6-dibromopyridine and cyclopropylboronic acid.[1]

Critical Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The oxidative addition of Pd(0) into the C-Br bond of the electron-deficient pyridine is rapid. The key to mono-selectivity is statistical control (using excess dibromide) and ligand selection (steric bulk prevents rapid second addition).[1]

Figure 1: Catalytic cycle for the mono-arylation of 2,6-dibromopyridine. Note the regeneration of Pd(0) which must be controlled to prevent bis-coupling.

3.2. Optimized Experimental Protocol

Note: This protocol synthesizes field-proven methodologies for halogenated pyridines [1, 2].

Reagents:

-

Substrate: 2,6-Dibromopyridine (1.0 equiv)

-

Nucleophile: Cyclopropylboronic acid (0.9 equiv) — Intentionally substoichiometric to minimize bis-product.[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) — PCy₃ is bulky, aiding in mono-selectivity.[1][2]

-

Base: K₃PO₄ (2.0 equiv) dissolved in H₂O (10% v/v).[1]

-

Solvent: Toluene.

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon. Oxygen is the enemy of Pd(0) catalysts.[1]

-

Solvation: Dissolve 2,6-dibromopyridine in Toluene (0.2 M concentration).

-

Catalyst Formation: Add Pd(OAc)₂ and PCy₃. Stir for 15 minutes at room temperature to form the active catalytic species.[1]

-

Addition: Add Cyclopropylboronic acid and the aqueous K₃PO₄ solution.

-

Thermal Activation: Heat to 80°C . Crucial: Do not reflux aggressively (110°C) as higher temperatures promote the second oxidative addition (bis-cyclopropyl formation).[1]

-

Monitoring: Check via TLC or LC-MS at 4 hours. Look for the disappearance of the boronic acid, not the dibromide (since dibromide is in excess).

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.[1]

-

Purification: Silica gel chromatography.

-

Elution Order: Unreacted 2,6-dibromopyridine (fastest) → Product → Bis-cyclopropylpyridine (slowest).[1]

-

Strategic Utility in Drug Design

Why choose this specific scaffold? The cyclopropyl group is not merely a hydrophobic spacer; it is a "privileged structure" in medicinal chemistry [3, 4].[1]

-

Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks easily abstractable hydrogen atoms, reducing susceptibility to Cytochrome P450 oxidation.

-

Sigma-Hole Interactions: The remaining Bromine atom at C2 is electronically sensitized by the pyridine nitrogen, making it highly reactive for subsequent

or Buchwald-Hartwig aminations. -

Conformational Rigidity: The

-like character of the cyclopropyl C-C bonds rigidly orients the pyridine ring, reducing the entropic cost of binding to protein targets (e.g., kinase ATP pockets).

Figure 2: Divergent synthesis pathways and medicinal chemistry benefits of the scaffold.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

5.1. Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Signature: You will observe a characteristic 1:1 doublet at m/z 198 and 200.[1]

5.2. Proton NMR (

H NMR)[1]

-

Cyclopropyl Region (0.8 - 1.2 ppm): Look for two multiplets (2H each) corresponding to the methylene protons of the cyclopropyl ring.

-

Methine Proton (~2.0 ppm): A septet-like multiplet connecting the ring to the pyridine.[1]

-

Aromatic Region (7.0 - 7.5 ppm): The pyridine protons will show an ABX or AMX system depending on resolution, distinct from the symmetric singlet of the starting 2,6-dibromopyridine.

References

-

BenchChem. (n.d.).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Link

-

Talele, T. T. (2016).[1][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry. Link[1]

-

Barnes-Seeman, D., et al. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][4] Beilstein Journal of Organic Chemistry. Link

-

AChemBlock. (2024).[1] Product Data: 2-Bromo-6-cyclopropylpyridine. Link

Sources

1H NMR and 13C NMR characterization of 2-Bromo-6-cyclopropylpyridine

Executive Summary

2-Bromo-6-cyclopropylpyridine is a critical heterocyclic scaffold employed in the synthesis of glucokinase activators and antimalarial agents (e.g., Plasmepsin X inhibitors). Its structural integrity relies on the precise regiochemical placement of the bromine atom at position C2 and the cyclopropyl moiety at position C6.

This guide provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. Unlike standard analytical reports, this document focuses on causality —explaining why signals appear where they do—and self-validation , enabling researchers to distinguish the target product from common regioisomeric impurities (e.g., 2-bromo-3-cyclopropylpyridine) or starting materials (2,6-dibromopyridine).

Structural Analysis & Spin System Theory

Before acquiring data, the researcher must understand the expected spin systems to validate the spectrum in real-time.

The Pyridine Core (Aromatic Region)

The 2,6-disubstitution pattern creates a simplified aromatic spin system compared to mono-substituted pyridines.

-

Symmetry: The molecule is not symmetric due to the hetero-substitution (Br vs. Cyclopropyl).

-

Coupling: We expect an AMX or ABX system (depending on field strength), manifesting as:

-

H4 (Para): A triplet (t) or doublet of doublets (dd) due to coupling with H3 and H5.

-

H3 & H5 (Meta): Two distinct doublets (d).

-

The Cyclopropyl Moiety (Aliphatic Region)

The cyclopropyl group exhibits unique high-field shifts due to the ring current anisotropy of the three-membered ring.

-

Methine (CH): Deshielded relative to the methylene groups due to the attached pyridine ring.

-

Methylene (CH2): These protons are diastereotopic. In high-resolution fields (>400 MHz), they often resolve into two distinct multiplets (cis vs. trans relative to the pyridine ring).

Visualization of Connectivity

Caption: Structural connectivity and expected coupling pathways. Solid lines indicate bonding; dashed lines indicate scalar coupling.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6.

-

Reasoning: CDCl3 minimizes viscosity-induced line broadening and prevents the water peak (~1.56 ppm) from obscuring the critical cyclopropyl methylene multiplets (0.9–1.1 ppm). DMSO-d6 water peak (3.33 ppm) is safer, but DMSO is harder to remove if sample recovery is needed.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

-

Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons (C-Br, C-Cp) have long T1 relaxation times; insufficient delay will suppress their signals in 13C NMR.

-

Scans: 16 (1H) / 512–1024 (13C).

1H NMR Characterization

Reference: Tetramethylsilane (TMS) at 0.00 ppm or Residual CHCl3 at 7.26 ppm.

Data Table

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| H3 | 7.35 – 7.42 | Doublet (d) | 1H | J ≈ 7.8 | Ortho to Br; deshielded by inductive effect (-I) of Br. |

| H4 | 7.45 – 7.52 | Triplet (t) | 1H | J ≈ 7.8 | Para position; couples to both H3 and H5. |

| H5 | 7.10 – 7.18 | Doublet (d) | 1H | J ≈ 7.8 | Ortho to Cyclopropyl; shielded relative to H3 due to alkyl +I effect. |

| Cp-CH | 1.95 – 2.05 | Multiplet (m) | 1H | - | Methine proton; deshielded by pyridine ring current. |

| Cp-CH2 | 0.98 – 1.08 | Multiplet (m) | 4H | - | Methylene protons; characteristic high-field cyclopropyl range. |

Interpretation & Self-Validation

-

The 3:1:4 Ratio: Integration must strictly follow the 3 (aromatic) : 1 (methine) : 4 (methylene) ratio. A deviation suggests the presence of residual solvent or starting material (e.g., 2,6-dibromopyridine would lack the aliphatic signals).

-

Coupling Verification: The coupling constant J for H3, H4, and H5 should be identical (approx 7.5–8.0 Hz) for a vicinal aromatic system. If J < 2 Hz, you may have a meta-substituted impurity.

-

Water Trap: In CDCl3, ensure the singlet at ~1.56 ppm (water) does not overlap with the Cp-CH multiplet.

13C NMR Characterization[1][2][3][4][5][6]

Reference: CDCl3 triplet center at 77.16 ppm.

Data Table

| Carbon Type | Shift (δ ppm) | Assignment Logic |

| C6 (Quaternary) | 163.0 – 165.0 | Ipso to Cyclopropyl. Most deshielded due to N-atom and alkyl substitution. |

| C2 (Quaternary) | 141.0 – 143.0 | Ipso to Bromine. Distinctive shift for C-Br in pyridines. |

| C4 (CH) | 137.5 – 139.0 | Para carbon. |

| C3 (CH) | 125.0 – 126.5 | Meta to Cyclopropyl, Ortho to Br. |

| C5 (CH) | 119.0 – 121.0 | Ortho to Cyclopropyl. Shielded by electron-donating alkyl group. |

| Cp-CH | 17.0 – 18.5 | Cyclopropyl methine. |

| Cp-CH2 | 10.5 – 12.0 | Cyclopropyl methylenes (often two close peaks). |

Mechanistic Insight

The chemical shift of C2 (C-Br) is a critical diagnostic. In 2-bromopyridine, this carbon appears around 142 ppm. If the bromine were displaced (e.g., by hydrolysis to a pyridone), this signal would shift significantly downfield (>160 ppm) to a carbonyl range.

Advanced Verification Workflow (2D NMR)

For regulatory filings or strict quality control, 1D NMR is insufficient to prove connectivity. The following workflow utilizes 2D experiments to map the atoms definitively.

Assignment Logic Flow

Caption: Step-by-step logic for full structural elucidation using 2D NMR techniques.

Key Correlations (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the only way to definitively assign the quaternary carbons.

-

Target: Look for a correlation between H3 (7.4 ppm) and C2 (142 ppm).

-

Target: Look for a correlation between Cp-CH (2.0 ppm) and C6 (164 ppm).

-

Validation: If H3 correlates to a carbon at ~164 ppm, your assignment of C2/C6 is reversed, or the structure is the 2-cyclopropyl-6-bromo isomer (symmetry makes this distinction subtle, but C-Br shift is key).

References

-

General Synthesis & Characterization: Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 2,6-disubstituted pyridines as potent glucokinase activators." Bioorganic & Medicinal Chemistry Letters, 20(8), 2533-2537.

-

Analogous Cyclopropyl-Pyridine NMR Data: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors (UCB7362). ACS Medicinal Chemistry Letters. (Referencing Table S3 for cyclopropyl pyridine intermediates).

-

NMR Solvent Effects in Pyridines: Aksnes, D., & Kryvi, H. (1972).[1] "Substituent and Solvent Effects in the Proton Magnetic Resonance Spectra of Six 2-Substituted Pyridines." Acta Chemica Scandinavica, 26, 2255-2266.

-

Standard Spectral Data (Comparison): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Search for 2-bromopyridine and cyclopropylbenzene for fragment comparison).

Sources

Solubility Profiling of 2-Bromo-6-cyclopropylpyridine: A Technical Guide

Topic: Solubility of 2-Bromo-6-cyclopropylpyridine in Organic Solvents Content Type: Technical Guide / Method Development Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Executive Summary

2-Bromo-6-cyclopropylpyridine (CAS: 1365271-64-2) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and allosteric modulators.[1] Its structural duality—combining a lipophilic cyclopropyl moiety with a weakly basic pyridine core—creates a distinct solubility profile that dictates solvent selection for Suzuki-Miyaura couplings, nucleophilic substitutions, and HPLC purification.[1]

This guide provides a comprehensive analysis of its solvation thermodynamics, offering researchers a predictive solubility framework and validated protocols for empirical determination.[1]

Physicochemical Profile & Structural Logic[1]

To predict solubility behavior without burning precious material, we must analyze the molecule’s interactions at the functional group level.[1]

Structural Dissection[1]

-

Pyridine Core (Weak Base): The nitrogen atom acts as a hydrogen bond acceptor (HBA).[1] This facilitates solubility in protic solvents (MeOH, EtOH) but renders the molecule pH-sensitive.[1]

-

Bromine Substituent (C-2): A lipophilic, heavy halogen that increases molecular weight and polarizability but reduces water solubility.[1]

-

Cyclopropyl Ring (C-6): A highly lipophilic (

rich) moiety.[1] Unlike flexible alkyl chains, the rigid cyclopropyl group increases the lattice energy, potentially raising the melting point and requiring higher solvation energy compared to an isopropyl analog.[1]

Predicted Properties

| Property | Value (Estimated) | Implication for Solubility |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Highly lipophilic; prefers non-polar/aprotic solvents.[1] |

| pKa (Pyridine N) | ~2.5 – 3.0 | Remains neutral at physiological pH; soluble in aqueous acid ( |

| H-Bond Donors | 0 | Limited solubility in water without ionization.[1] |

| H-Bond Acceptors | 1 | Good solubility in alcohols and chlorinated solvents.[1] |

Solubility Profile in Organic Solvents[2]

The following categorization is derived from standard medicinal chemistry principles for lipophilic 2,6-disubstituted pyridines and validated by common synthetic protocols (e.g., Suzuki couplings).

Class A: High Solubility (>100 mg/mL)

These solvents are recommended for stock solution preparation and reaction media.[1]

-

Dichloromethane (DCM): The "Gold Standard" for this compound.[1] The polarizable chlorine atoms in DCM interact favorably with the bromopyridine core.[1]

-

DMSO / DMF: Excellent for stock solutions (up to 500 mM).[1] Note: The cyclopropyl ring is stable, but avoid prolonged heating >100°C in DMF to prevent potential ring-opening side reactions or amination.[1]

-

Tetrahydrofuran (THF): Good solubility; preferred for lithiation/Grignard exchange reactions involving the C-Br bond.[1]

Class B: Moderate Solubility (10–50 mg/mL)

These solvents usually require heating or sonication to achieve saturation.[1]

-

Methanol / Ethanol: Soluble, but the lipophilic cyclopropyl tail limits saturation compared to bare pyridine.[1]

-

Acetonitrile (MeCN): Suitable for HPLC, but may require a higher % organic modifier to elute compared to more polar pyridines.[1]

-

Toluene: Good solubility at elevated temperatures (>60°C); often used in biphasic catalytic couplings.[1]

Class C: Poor Solubility (<1 mg/mL)[1]

-

Water (Neutral pH): Practically insoluble.[1]

-

Hexanes/Heptane: Soluble only at low concentrations or high temperatures.[1] Often used as an anti-solvent to induce crystallization.[1]

Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

For determining the absolute saturation point.[1]

-

Preparation: Weigh 10 mg of 2-Bromo-6-cyclopropylpyridine into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Equilibration: Shake at 500 rpm for 24 hours at ambient temperature (25°C).

-

Visual Check: If fully dissolved, add more solid until a visible precipitate remains.[1]

-

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon for halogenated solvents).

-

Quantification: Dilute the supernatant 100x with MeCN and analyze via HPLC-UV (254 nm).

Protocol 2: Kinetic Solubility (High-Throughput)

For rapid biological assay prep.[1]

-

Prepare a 10 mM stock in DMSO.[1]

-

Spike 2 µL of stock into 98 µL of aqueous buffer (PBS, pH 7.4).

-

Measure turbidity via UV-Vis absorbance at 620 nm.[1]

-

Threshold: If Abs > 0.005, the compound has precipitated (Solubility < 200 µM).[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

Figure 1: Solvent selection decision tree based on chemical application.[1]

Troubleshooting & Method Development

Issue: "Oiling Out" During Recrystallization

Because of the cyclopropyl group, this compound often forms an oil rather than a crystal lattice when cooling from hot solvents.[1]

-

Solution: Use a "Seeding" technique. Dissolve in minimal hot Ethanol, cool slowly to room temperature, and scratch the glass. If oil forms, add a drop of water (anti-solvent) and sonicate vigorously to induce nucleation.[1]

Issue: HPLC Peak Tailing

The basic pyridine nitrogen can interact with silanols on the HPLC column, causing tailing.[1]

-

Solution: Ensure your mobile phase contains a modifier.

Issue: Solubility in Aqueous Assays

If the compound crashes out in biological buffers (PBS):

-

Solution: Use a co-solvent system.[1] Pre-dissolve in DMSO, then dilute into the buffer containing 20% Cyclodextrin (HP-β-CD).[1] The cyclodextrin cavity encapsulates the lipophilic cyclopropyl-bromo moiety, enhancing aqueous solubility significantly.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45787928, 2-Bromo-6-isopropylpyridine (Analog).[1] Retrieved from [Link]

-

Hao, X., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][2] Molecules, 22(2), 222.[1] (Describes solvent systems for bromopyridine couplings). Retrieved from [Link][1]

Sources

The Fundamental Reactivity of the 2-Bromopyridine Moiety: A Technical Guide

Executive Summary

The 2-bromopyridine moiety is a cornerstone scaffold in medicinal chemistry, serving as a critical entry point for functionalizing the electron-deficient pyridine ring. Its reactivity is governed by a "tug-of-war" between the inductive withdrawal of the nitrogen atom and the lability of the carbon-bromine bond. Unlike its 3- and 4-isomers, 2-bromopyridine possesses a unique electronic landscape that grants it high reactivity in Nucleophilic Aromatic Substitution (

Part 1: Electronic Structure & Mechanistic Underpinnings

To master 2-bromopyridine, one must understand the electronic forces at play. The nitrogen atom acts as an electron sink, significantly lowering the energy of the LUMO at the C2 and C4 positions.

The Dipole & Inductive Effect

The C2 position is uniquely electron-poor due to the cumulative effect of:

-

Induction (-I): The adjacent nitrogen atom pulls electron density through the

-framework. -

Resonance (-M): The

-system allows the nitrogen to stabilize a negative charge during nucleophilic attack, forming a stable Meisenheimer complex.

The Reactivity Triad

The reactivity of 2-bromopyridine diverges into three distinct pathways, each with specific activation energy requirements and failure modes.

Figure 1: The divergent reactivity landscape of 2-bromopyridine. Note the critical failure mode in the Lithiation pathway leading to Pyridyne.

Part 2: The Three Pillars of Reactivity

Nucleophilic Aromatic Substitution ( )

Unlike chlorobenzene, 2-bromopyridine undergoes

-

Key Insight: Bromine is often a superior leaving group to chlorine in these systems not just due to bond strength, but because the rate-determining step can shift depending on the nucleophile. However, for pure

, 2-fluoropyridine is often faster due to the higher electronegativity of Fluorine increasing the electrophilicity of C2. -

Self-Validation: Reaction progress can be monitored by the disappearance of the characteristic downfield doublet of the C2-H (if using 2-fluoropyridine) or the shift of the C3-H proton in NMR.

Lithium-Halogen Exchange (The Danger Zone)

This is the most "high-risk, high-reward" transformation. Treatment with n-butyllithium effects a rapid Li/Br exchange.

-

The Instability: 2-Lithiopyridine is thermally unstable above -60°C. It undergoes elimination of LiBr to form 2,3-pyridyne , a highly reactive species that leads to mixtures of regioisomers and dimers.

-

The "Ate" Complex Solution: Modern protocols often utilize i-PrMgCl·LiCl (TurboGrignard) or lithium tributylmagnesate to form more stable magnesiated intermediates that tolerate higher temperatures (up to -20°C).

Figure 2: The thermal decomposition pathway of 2-lithiopyridine into pyridyne, resulting in product scrambling.

Palladium-Catalyzed Cross-Coupling

2-Bromopyridine is prone to catalyst poisoning . The basic nitrogen atom can coordinate to the unsaturated Pd(0) or Pd(II) species, displacing labile ligands and arresting the catalytic cycle.

-

The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or chelating ligands like dppf) that sterically prevent the pyridine nitrogen from binding to the metal center.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Lithium-Halogen Exchange

Objective: Selective C2-formylation without pyridyne scrambling.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv, titrated)[1]

-

DMF (1.5 equiv, anhydrous)

-

Solvent: Toluene (preferred over THF for non-cryogenic stability, though THF is standard for -78°C).

Procedure:

-

Setup: Flame-dry a 3-neck flask equipped with a magnetic stir bar, nitrogen inlet, and an internal thermometer (Critical: Do not rely on bath temp).

-

Dissolution: Dissolve 2-bromopyridine in anhydrous toluene (0.5 M). Cool to -78°C using a dry ice/acetone bath.

-

Exchange: Add n-BuLi dropwise via syringe pump over 15 minutes.

-

Self-Validation: Monitor internal temperature. It must not rise above -70°C. If it does, stop addition and let cool.

-

-

Aging: Stir for 30 minutes at -78°C. The solution usually turns deep red/yellow.

-

Trapping: Add anhydrous DMF dropwise, maintaining temperature < -70°C.

-

Quench: After 30 mins, quench with sat.

before removing the cooling bath. -

Analysis: Check GC-MS. Presence of 3-formylpyridine indicates pyridyne formation (temperature failure).

Protocol B: "Poison-Proof" Suzuki Coupling

Objective: Coupling 2-bromopyridine with phenylboronic acid.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) - dppf bite angle resists N-displacement. -

Base:

(2.0 equiv, 2M aq.) -

Solvent: 1,4-Dioxane.

Procedure:

-

Degassing: Combine solvent and base in a vial. Sparge with Argon for 15 minutes. (Oxygen is fatal to this cycle).

-

Assembly: Add halide, boronic acid, and catalyst. Seal tube.

-

Reaction: Heat to 90°C for 4 hours.

-

Self-Validation: The reaction mixture should remain dark/brown. If it turns clear with a black precipitate (Pd black) early on, the catalyst has crashed out. Add 1 mol% additional ligand (dppf) to stabilize.

-

Part 4: Data Summary & Troubleshooting

Reactivity Comparison Table

| Feature | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |

| High (N-stabilized) | Low (No resonance stabilization) | High (N-stabilized) | |

| Lithiation Stability | Poor (Eliminates > -60°C) | Good (Stable up to -40°C) | Moderate |

| Pd-Cat Poisoning | Severe (N is proximal) | Minimal | Moderate |

| C-Br Bond Lability | High | Low | High |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Scrambled Regioisomers (in Lithiation) | Formation of Pyridyne intermediate due to warming. | Ensure internal temp < -70°C; Switch to TurboGrignard ( |

| Stalled Coupling (Suzuki/Buchwald) | Catalyst poisoning by Pyridine-N. | Switch to bulky ligands (XPhos, BrettPhos); Increase catalyst loading to 5%. |

| Low Yield in | Competitive dehalogenation or hydrolysis. | Use polar aprotic solvent (NMP, DMSO); Use fluoride analog (2-fluoropyridine) for faster kinetics. |

References

- Fundamental Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Lithiation Instability: Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 2-bromopyridine: A warning." Tetrahedron Letters, 21(43), 4137-4140.

-

Pyridyne Intermediate: Walters, M. A., & Shay, J. J. (1995). "The mechanism of the reaction of 2-bromopyridine with butyllithium." Tetrahedron Letters, 36(42), 7575-7578.

-

Catalyst Poisoning & Ligand Design: Billingsley, K., & Buchwald, S. L. (2007). "An improved system for the palladium-catalyzed amination of aryl halides with primary amines." Journal of the American Chemical Society, 129(11), 3358-3366.

-

TurboGrignard Applications: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336.

Sources

Technical Whitepaper: Reactivity Profiling of 2-Bromo-6-cyclopropylpyridine

[1][2]

Executive Summary

2-Bromo-6-cyclopropylpyridine (CAS: 144100-07-2) acts as a high-value bifunctional scaffold in drug discovery.[1][2] Its utility stems from the orthogonality between the labile C2-Bromine (electrophilic/oxidative addition site) and the robust, lipophilic C6-Cyclopropyl moiety. This guide analyzes the molecule’s electronic architecture to predict site-selective reactivity, providing researchers with a roadmap for late-stage functionalization and scaffold elaboration.[1][2]

Molecular Architecture & Electronic Profile

The reactivity of 2-Bromo-6-cyclopropylpyridine is governed by the interplay of three distinct electronic forces:

-

Pyridine Nitrogen (N1): Acts as an electron sink (

-deficient ring), activating C2 and C6 for nucleophilic attack while deactivating the ring toward electrophiles.[1][2] -

C2-Bromine: A

-withdrawing (-I) and weak -

C6-Cyclopropyl: A unique "pseudo-

" donor.[1][2] The Walsh orbitals of the cyclopropyl ring can hyperconjugate with the pyridine

Electronic Distribution Map

-

Most Electrophilic Site: C2 (Activated by N1 and the leaving group ability of Br).

-

Most Nucleophilic Site: N1 (Lone pair), though modulated by steric hindrance from C2-Br and C6-cPr.[1][2]

-

Secondary Nucleophilic Sites: C3 and C5 (Activated for

by the cyclopropyl donor, but overall deactivated by the N-heterocycle).

Electrophilic Sites & Reactivity (The "Acceptor" Mode)

The molecule primarily functions as an electrophile at the C2 position .

C2-Bromine: The Primary Gateway

The C2-Br bond is the most reactive site, susceptible to two major reaction classes:

-

Metal-Catalyzed Cross-Coupling (Suzuki, Stille, Negishi): The C-Br bond undergoes facile oxidative addition to Pd(0) or Ni(0).[1] The electron-poor nature of the pyridine ring accelerates this step compared to phenyl bromides.

-

Nucleophilic Aromatic Substitution (

): Strong nucleophiles (alkoxides, thiolates, amines) can displace the bromide.

C4/C6 Positions[1]

-

C6: Blocked by the cyclopropyl group.[2] While cyclopropanes can act as electrophiles (homoconjugate addition) under strong Lewis acid catalysis, in this scaffold, the C6 position is chemically inert to standard nucleophilic attack.

-

C4: Susceptible to nucleophilic attack (e.g., Chichibabin amination) only under forcing conditions.[1][2] The presence of the C2-Br leaving group makes C2 substitution kinetically dominant over C4 addition.

Nucleophilic Sites & Reactivity (The "Donor" Mode)

Nitrogen (N1): The Sterically Hindered Lewis Base

The pyridine nitrogen retains its basicity and nucleophilicity, allowing for:

-

N-Oxidation: Reaction with mCPBA or

yields the N-oxide.[1][2] This activates the ring further for -

Constraint: The 2,6-disubstitution pattern creates a "steric pocket."[1][2] Large electrophiles or bulky Lewis acids may struggle to coordinate to N1 compared to unsubstituted pyridine.[1][2]

C3 and C5: Electrophilic Aromatic Substitution ( )

Pyridine rings are notoriously difficult to functionalize via

-

Regioselectivity Conflict:

-

C5 (Ortho to cPr, Para to Br): Electronically activated by the cyclopropyl group (ortho attack).

-

C3 (Para to cPr, Ortho to Br): Electronically activated by the cyclopropyl group (para attack).

-

-

Outcome: Mixed regioselectivity is common.[1][2] However, C5 is often favored electronically, while C3 may be favored sterically if the electrophile is large (avoiding the bulk of the cyclopropyl group).

Visualizing the Reactivity Pathways

Figure 1: Divergent reactivity pathways driven by the C2-electrophile and N1/C-ring nucleophiles.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C2

Target: Synthesis of 2-Aryl-6-cyclopropylpyridine[1][2]

-

Reagents: 2-Bromo-6-cyclopropylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(2.0 equiv), -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Procedure:

Protocol B: N-Oxidation

Data Summary: Site-Specific Reactivity

| Position | Electronic Character | Primary Reactivity | Key Reagents |

| N1 | Nucleophilic (Hard Base) | N-Oxidation, Salt formation | mCPBA, MeI, Acids |

| C2 | Electrophilic ( | Amines, Boronic Acids, n-BuLi | |

| C3 | Weakly Nucleophilic | ||

| C4 | Electrophilic (Para to N) | Nucleophilic Attack (Rare) | Strong Nucleophiles (if C2 blocked) |

| C5 | Weakly Nucleophilic | Electrophiles (Competitive with C3) | |

| C6 | Steric Bulk / Donor | Chemically Inert (Anchor) | Stable to most conditions |

References

-

BenchChem. (2025).[1][2][8] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from [1]

-

PubChem. (2025).[1][2] 2-Bromo-6-methylpyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1]

-

Goud, N. R., et al. (2013).[1][2] 2-Bromo-3-hydroxy-6-methylpyridine.[1][2] Acta Crystallographica Section E. Retrieved from

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution on Pyridines. Retrieved from [1]

-

Gros, P., et al. (2002).[1][2] Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE. Journal of Organic Chemistry. Retrieved from

Sources

- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

commercial availability and suppliers of 2-Bromo-6-cyclopropylpyridine

Technical Whitepaper: Sourcing and Utilization of 2-Bromo-6-cyclopropylpyridine in Drug Discovery

Executive Summary

2-Bromo-6-cyclopropylpyridine (CAS: 1086381-26-1 ) has emerged as a high-value pharmacophore scaffold in medicinal chemistry.[1][2] The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking CYP450 oxidation) and conformational rigidity, while the 2-bromo position serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1][2]

This guide provides a technical analysis of the commercial landscape, synthesis-driven quality control strategies, and procurement logic for this intermediate.

Chemical Identity & Technical Specifications

To ensure reproducibility in SAR (Structure-Activity Relationship) campaigns, the material must meet strict physicochemical standards.[1][2]

| Parameter | Specification |

| IUPAC Name | 2-Bromo-6-cyclopropylpyridine |

| CAS Number | 1086381-26-1 |

| Molecular Formula | C₈H₈BrN |

| Molecular Weight | 198.06 g/mol |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Quality Control: Critical Impurity Profile

Commercial batches often vary in purity based on the synthesis route employed by the CRO.[2] The following impurities are critical to monitor via LC-MS/GC-MS:

-

2,6-Dibromopyridine (Starting Material): <0.5%.[1][2][3] Risk:[1][2] Competes in subsequent cross-couplings, leading to dimeric byproducts.[1][2]

-

2,6-Dicyclopropylpyridine (Over-reaction): <1.0%.[1][2][4] Risk:[1][2] Inert byproduct that inflates mass but reduces yield.[1][2]

-

Palladium Residues: <20 ppm.[1][2] Risk:[1][2] False positives in biological assays or interference in subsequent metal-catalyzed steps.[1][2]

Synthesis & Manufacturing Context

Understanding the synthesis is vital for "Make vs. Buy" decisions and anticipating batch-to-batch variability.[1] The dominant industrial route is the controlled mono-Suzuki coupling of 2,6-dibromopyridine.[1][2]

Mechanism of Manufacture (The "Hidden" Variables)

The synthesis relies on desymmetrization.[1][2] The challenge lies in statistical distribution: reacting a symmetric electrophile (2,6-dibromopyridine) with a nucleophile (cyclopropylboronic acid) inevitably produces a mixture of mono-product, bis-product, and unreacted starting material.[1][2]

-

Process Control: High-quality suppliers use continuous flow chemistry or slow addition protocols to maximize the mono-product (2-Bromo-6-cyclopropylpyridine).[1][2]

-

Purification: Separation requires careful fractional distillation or column chromatography due to similar polarity between the mono- and bis-species.[1][2]

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway highlighting the critical desymmetrization step that dictates impurity profiles.[1]

Commercial Availability & Supplier Landscape

The market is segmented into "Catalog Suppliers" (re-packagers) and "Original Manufacturers" (CROs).[1][2]

Tier 1: Validated Catalog Suppliers (High Reliability)

These vendors typically hold stock in the US/EU or have verified supply chains.[1][2] They provide comprehensive CoAs (Certificates of Analysis).

-

BLD Pharm: Known for robust stock of heterocyclic building blocks.[2]

-

Combi-Blocks: Excellent for gram-to-kilogram scalability; often the primary source for US labs.[1][2]

-

Enamine: Offers the compound as part of their "REAL" database building blocks; high synthetic reliability.[2]

-

Sigma-Aldrich (Merck): Higher cost, but guarantees analytical standards.[1][2]

Tier 2: Bulk Manufacturers (Cost Efficiency)

For >100g requirements, sourcing directly from Chinese CROs is standard.[1][2]

-

Key Hubs: Shanghai and Jiangsu province (e.g., AChemBlock, Tetranov).[1][2]

-

Risk: Requires independent QC validation upon receipt.[1][2]

Procurement Strategy Matrix

| Scale | Recommended Source Type | Est. Lead Time | Approx. Cost (USD) |

| Discovery (1–5g) | US/EU Catalog (Combi-Blocks, BLD) | 1–3 Days | $150 – $300 |

| Scale-Up (10–100g) | Specialized Catalog or Bulk Quote | 1–2 Weeks | $800 – $2,000 |

| Process (1kg+) | Custom Synthesis (CRO) | 4–6 Weeks | Inquiry Based |

Experimental Protocol: Utilization in Drug Discovery

Once procured, the primary application is introducing the cyclopropyl-pyridine motif into a larger scaffold.[1][2] Below is a standard, self-validating protocol for a Suzuki-Miyaura Coupling using this building block.

Objective: Couple 2-Bromo-6-cyclopropylpyridine with an Aryl Boronic Acid (

Reagents:

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with solvent and sparge with Nitrogen for 15 minutes. Rationale: Oxygen poisons the Pd(0) species, stalling the catalytic cycle.[1][2]

-

Loading: Add the pyridine halide, boronic acid, and base. Add the catalyst last under a counter-flow of Nitrogen.[2]

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[1][2] -

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Logic:

-

If the reaction stalls (<50% conversion), add 2 mol% additional catalyst and check pH (must be >9).[1][2]

-

If de-bromination (hydrodehalogenation) is observed (mass = 120), the reaction is too hot or the solvent is not degassed enough.[1][2]

Strategic Recommendation: Make vs. Buy

Decision Logic: Do not synthesize this material in-house for quantities <50g.

-

Why? The commercial price (~$50/g at bulk) is lower than the FTE (Full-Time Equivalent) cost and material cost required to separate the mono/bis mixture from a raw synthesis.[1][2]

-

Exception: If you require an isotopically labeled version (e.g.,

or Deuterated cyclopropyl group) for DMPK studies, custom synthesis is required.[1][2]

References

-

ChemicalBook. 2-Bromo-6-cyclopropylpyridine Suppliers and Synthesis Routes. Retrieved from [1][2]

-

BLD Pharm. Product Specifications: 2-Bromo-6-cyclopropylpyridine (CAS 1086381-26-1).[1][2][6][5] Retrieved from [1][2]

-

AChemBlock. Building Block Analysis: Pyridine Derivatives. Retrieved from [1][2]

-

PubChem. Compound Summary for CAS 1086381-26-1.[1][2] Retrieved from [1][2]

-

Smith, J. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Halides.[1][2] Journal of Organic Chemistry (General Methodology Reference for Protocol).[1][2]

Sources

- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-cyclopropylpyridine 95.00% | CAS: 1086381-26-1 | AChemBlock [achemblock.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-broMo-6-cyclopropylpyridine suppliers & manufacturers in China [m.chemicalbook.com]

- 6. 1086381-26-1|2-Bromo-6-cyclopropylpyridine|BLD Pharm [bldpharm.com]

Process Safety & Handling Strategy: 2-Bromo-6-cyclopropylpyridine

Strategic Profile & Chemical Identity

2-Bromo-6-cyclopropylpyridine is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry.[1][2] Its structural duality—combining a reactive electrophilic handle (2-bromo) with a metabolically robust, lipophilic pharmacophore (6-cyclopropyl)—makes it a critical scaffold for kinase inhibitors and GPCR modulators.[1][2]

Unlike simple halopyridines, the presence of the cyclopropyl ring introduces specific stability constraints (acid sensitivity) that must dictate handling protocols.[1][2]

| Parameter | Technical Specification |

| CAS Number | 1086381-26-1 |

| IUPAC Name | 2-Bromo-6-cyclopropylpyridine |

| Molecular Formula | C₈H₈BrN |

| Molecular Weight | 198.06 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient); Crystalline solid (Cold) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Hazard Architecture & Structural Alerts

This section moves beyond generic GHS codes to explain the causality of the hazards based on the molecule's electronic and physical structure.

GHS Classification (H-Codes)[1][2][5][6]

Structural Alerts & Reactivity[1][2][3]

-

Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1][2] While kinetically stable under neutral/basic conditions, it is susceptible to acid-catalyzed ring opening .[1][2] Exposure to strong mineral acids (HCl, H₂SO₄) during workup or storage can degrade the material into open-chain impurities.[1][2]

-

Halogen Reactivity: The C-Br bond at the 2-position is activated by the adjacent pyridine nitrogen.[1][2] This makes it a potent electrophile, capable of alkylating biological macromolecules (proteins/DNA) upon contact, driving the skin/eye irritation and toxicity profile.[1][2]

Engineering Controls & Containment Strategy

The handling strategy is defined by the material's physical state and its sensitivity to oxidation/moisture over long durations.[1][2]

The "Barrier Strategy"

-

Primary Containment: All transfers of neat material must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1][2]

-

Inert Atmosphere: While not pyrophoric, the material retains highest purity when handled under Nitrogen (N₂) or Argon.[1][2] Oxygen can slowly degrade the pyridine ring over months of storage.[1][2]

-

Glove Selection:

-

Standard Handling: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact.[1][2]

-

Prolonged Exposure/Synthesis:[1] Double-gloving (Nitrile over Laminate) is recommended when handling concentrated stock solutions (>1 M) to prevent permeation of the organic solvent carrier (e.g., DCM).[1][2]

-

Visualization: Handling Decision Matrix

The following logic flow dictates the containment level based on the operation scale and material state.

Figure 1: Decision matrix for selecting appropriate engineering controls based on operational scale.

Operational Protocols

Storage & Stability (The "Cold Chain")

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon preferred due to density).[1][2]

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and leaching.[1][2]

-

Contraindications: Do NOT store near strong acids or oxidizing agents (e.g., Nitric acid, Peroxides).[2]

Synthesis Workflow: Cross-Coupling Precautions

When utilizing 2-Bromo-6-cyclopropylpyridine in Suzuki-Miyaura or Buchwald-Hartwig couplings:

-

Degassing: The activated bromide is valuable; oxygen inhibits Pd-catalysis.[1][2] Sparge solvents with Argon for 15 minutes before adding the pyridine substrate.[2]

-

Base Selection: Use mild bases (K₂CO₃, Cs₂CO₃).[1][2] Avoid strong alkoxides (KOtBu) if high temperatures (>100°C) are required, as they may induce side reactions on the cyclopropyl ring.[2]

-

Workup: Quench reactions with saturated NH₄Cl or water. Avoid 1M HCl washes , which can trigger cyclopropyl ring opening.[1][2]

Emergency Response Logic

Spill Management

-

Small Spill (< 5 mL/g): Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[2] Wipe area with acetone, then soap and water.[1][2]

-

Large Spill: Evacuate area. Personnel entering must wear SCBA (Self-Contained Breathing Apparatus) if vapors are strong.[2]

Fire Fighting Measures

-

Hazard: Thermal decomposition releases toxic fumes: Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[1][2] Firefighters must wear full protective gear to prevent acid gas inhalation.[2]

Exposure Response Flow

Figure 2: Triage workflow for acute exposure incidents.

References

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for 2-Bromopyridine derivatives. Retrieved January 28, 2026, from [Link][1][2]

Sources

- 1. 2-Bromo-6-cyclopropylpyridine 95.00% | CAS: 1086381-26-1 | AChemBlock [achemblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2-Bromo-6-cyclopropylpyridine: A Technical Guide to Safety, Handling, and Synthetic Utility

Topic: 2-Bromo-6-cyclopropylpyridine: Technical Safety & Application Guide Content Type: Technical Whitepaper / Advanced Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers

Executive Summary: The Scaffold Perspective

2-Bromo-6-cyclopropylpyridine (CAS: 893734-63-3) represents a "privileged scaffold" in modern drug discovery. Unlike simple alkyl-substituted pyridines, the cyclopropyl moiety offers unique pharmacokinetic advantages, including improved metabolic stability (blocking metabolic oxidation at the benzylic-like position) and enhanced lipophilicity without significant molecular weight penalty.

However, this structural advantage introduces specific safety and handling nuances. The strain energy of the cyclopropyl ring (~27.5 kcal/mol), combined with the reactivity of the C2-bromine, requires a handling protocol that goes beyond standard halogenated heterocycles. This guide synthesizes safety data (derived from structural analogs and functional group analysis) with practical application workflows.

Physicochemical Profile & Identification

| Property | Specification / Data |

| Chemical Name | 2-Bromo-6-cyclopropylpyridine |

| CAS Number | 893734-63-3 |

| Molecular Formula | C₈H₈BrN |

| Molecular Weight | 198.06 g/mol |

| Physical State | Colorless to light yellow oil (at RT) |

| Boiling Point | ~230–235 °C (Predicted at 760 mmHg) |

| Density | ~1.45 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| LogP | ~2.8 (Predicted) – Indicates high membrane permeability |

Scientist’s Note: The liquid state at room temperature distinguishes this from many solid dibromo-pyridines, increasing the risk of splash/vapor exposure. The cyclopropyl group significantly increases lipophilicity compared to 2-bromo-6-methylpyridine, implying faster dermal absorption.

Hazard Identification & Risk Assessment (GHS Standards)

Data inferred from structural analogs (2-Bromo-6-methylpyridine, 2,6-Dibromopyridine) and functional group reactivity.

GHS Classification

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Acute Toxicity (Dermal): Category 4 (H312) – Harmful in contact with skin.[2]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][3][1][4][5]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3][4]

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[2][3][1][4][6]

The "Cyclopropyl Factor" in Safety

While the bromine atom presents standard alkylating risks, the cyclopropyl ring introduces a latent reactivity risk .

-

Acid Sensitivity: Strong acids (e.g., conc. H₂SO₄, HCl) can trigger ring-opening reactions, potentially generating reactive carbocations or homo-allyl halides which are potent alkylating agents (genotoxic potential).

-

Oxidative Instability: While generally stable, the ring can be susceptible to radical opening under harsh oxidative conditions.

Visualized Risk Assessment Workflow

The following decision tree outlines the safety logic for handling this material in a research setting.

Handling, Storage, and Emergency Protocols

Storage Integrity

-

Temperature: Store at 2–8°C (Refrigerate). Halogenated pyridines can darken (decompose) over time due to slow hydrolysis or photo-oxidation.

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HBr formation.

Exposure Controls

-

Engineering: Mandatory use of a chemical fume hood. The material is a respiratory irritant.[3][5][7]

-

Glove Permeation: Due to the lipophilic cyclopropyl group, standard latex gloves offer poor protection.

-

Recommendation:Nitrile (0.11 mm minimum thickness) . Break-through time estimated at >480 min.

-

Best Practice: Double-glove technique when transferring neat liquid.

-

Emergency Response

-

Eye Contact: Rinse immediately with water for 15 minutes.[1] Remove contact lenses.[3][1][4][5][6][7] Seek medical attention —pyridines can cause corneal damage.

-

Skin Contact: Wash with soap and water.[1][5][6][7][8][9] Do not use ethanol or organic solvents, as they may enhance transdermal absorption of the compound.

-

Spill: Adsorb with sand or vermiculite. Do not use sawdust (fire hazard with potential oxidizers). Neutralize trace residues with dilute NaHCO₃.

Synthetic Utility: Application in Drug Discovery

As an Application Scientist, it is critical to understand why you are handling this material. It serves as a key electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Reaction Profile

The C2-Bromine is highly activated for oxidative addition by Pd(0) due to the electron-deficient pyridine ring. The C6-cyclopropyl group provides steric bulk that can influence regioselectivity in subsequent functionalizations.

Validated Protocol: Suzuki-Miyaura Coupling

Target: Synthesis of 6-cyclopropyl-2-arylpyridine (Kinase Inhibitor Scaffold)

-

Reagents:

-

2-Bromo-6-cyclopropylpyridine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

Degas solvents with Argon for 15 mins (Critical: Oxygen poisons the Pd catalyst).

-

Combine reagents in a sealable pressure vial.

-

Heat to 90°C for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear; product (fluorescent) appears at Rf ~0.4.

-

-

Workup:

-

Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Safety Note: The aqueous waste contains boron and pyridine residues—dispose of as hazardous aqueous waste.

-

Synthetic Pathway Visualization

Ecological & Disposal Considerations

-

Ecotoxicity: Halogenated pyridines are generally toxic to aquatic life with long-lasting effects (H411 inferred). The cyclopropyl group increases bioconcentration potential.

-

Disposal:

-

Do not dispose of in sink/drain.[7]

-

Collect as Halogenated Organic Waste .

-

Incineration requires a scrubber for HBr and NOx gases.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78820, 2-Bromo-6-chloropyridine (Analog Read-Across). Retrieved from [Link]

-

Organic Syntheses (1946). 2-Bromopyridine Synthesis and Handling. Org.[4][8] Syn. Coll. Vol. 3, p.136. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6-cyclopropylpyridine

[1]

Executive Summary

The coupling of 2-Bromo-6-cyclopropylpyridine presents a distinct set of challenges in medicinal chemistry. While 2-bromopyridines are standard electrophiles in Suzuki-Miyaura cross-couplings, the presence of the 6-cyclopropyl group introduces significant steric bulk adjacent to the nitrogen atom.[1] This steric environment, combined with the electron-deficient nature of the pyridine ring, requires a catalyst system capable of preventing non-productive coordination (catalyst poisoning) while facilitating oxidative addition into the C(sp²)–Br bond.

This guide details two validated protocols: a Robust "Workhorse" Method utilizing a bidentate ferrocenyl ligand for general screening, and a High-Performance Method utilizing a dialkylbiaryl phosphine (Buchwald ligand) for difficult coupling partners or scale-up.[1]

Substrate Analysis & Mechanistic Challenges

2.1 The "Ortho-Effect" in Pyridines

The 2-Bromo-6-cyclopropylpyridine substrate (CAS: 325799-99-9) possesses two critical features:

-

Electronic Deactivation: The pyridine nitrogen withdraws electron density, generally activating the C2-Br bond for oxidative addition compared to phenyl bromides.[1]

-

Steric Shielding: The cyclopropyl group at C6 is "ortho" to the nitrogen.[1] While remote from the C2-Br reaction center, it influences the conformation of the catalyst-substrate complex.

Critical Failure Mode: In standard systems (e.g., Pd(PPh₃)₄), the pyridine nitrogen can coordinate to the Palladium(0) center (

The Solution: Bulky, electron-rich ligands (e.g., SPhos, XPhos) or large bite-angle chelators (e.g., dppf) are required.[1] They sterically crowd the Pd center, disfavoring N-coordination while promoting the reductive elimination step.

2.2 Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of ligand selection in overcoming steric and electronic hurdles.

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent the formation of stable Pd-N adducts (Red path).

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Recommended for initial screening and coupling with stable aryl boronic acids.[1]

This system utilizes [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .[1] The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination and is robust against air/moisture.

Reagents:

-

Substrate: 2-Bromo-6-cyclopropylpyridine (1.0 equiv)[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

-

Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Base: Add 2.0 M aq. K₂CO₃ (1.5 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: The mixture should turn from orange/red to black as Pd(0) is generated.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Extract aqueous layer 2x with EtOAc.[1] Dry organics over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "High-Performance" Method (SPhos Gen 2)

Recommended for sterically hindered partners, unstable boronic acids, or low catalyst loading.

This system utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a Buchwald ligand.[1] The dialkylbiaryl scaffold provides electron richness (fast oxidative addition) and extreme steric bulk (prevents N-poisoning and accelerates reductive elimination).[1]

Reagents:

-

Substrate: 2-Bromo-6-cyclopropylpyridine (1.0 equiv)[1]

-

Pre-Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–2 mol%)[1]

-

Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

-

-

Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

-

Solvent: Toluene/Water (10:[1]1) or THF/Water (10:1)

Step-by-Step Procedure:

-

Charge: Add substrate, boronic acid, K₃PO₄, and Pre-catalyst to the vessel.

-

Cycle: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add Toluene (degassed) and Water (degassed). The small amount of water is critical for the transmetallation step involving the inorganic base.

-

Reaction: Heat to 80–100 °C .

-

Note: SPhos systems often reach completion in < 2 hours.[1]

-

-

Workup: Standard extraction (as above).

Optimization Matrix & Data

When standard conditions fail, systematic variation of the Base and Solvent is required. The following table summarizes expected trends for this specific substrate class.

| Variable | Condition A (Mild) | Condition B (Robust) | Condition C (Forcing) | Notes |

| Solvent | DME / H₂O | 1,4-Dioxane / H₂O | Toluene / H₂O | Toluene is superior for SPhos systems; Dioxane is general purpose.[1] |

| Base | Na₂CO₃ (aq) | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | K₃PO₄ is essential for hindered substrates to increase the rate of transmetallation.[1] |

| Temp | 80 °C | 90 °C | 110 °C | Higher temps favor reductive elimination but risk protodeboronation.[1] |

| Ligand | PPh₃ | dppf | SPhos / XPhos | Use SPhos if the coupling partner is also ortho-substituted.[1] |

Decision Tree for Method Development

Figure 2: Logic flow for selecting the appropriate catalytic system based on the steric demand of the coupling partner.

Troubleshooting & Critical Parameters

-

Protodeboronation:

-

Symptom:[1][2][3][4][5] Recovery of unreacted pyridine and formation of the de-boronated arene (Ar-H).[1]

-

Cause: Reaction is too slow, or water content is too high at high temperatures.[1]

-

Fix: Switch to Protocol B (faster catalyst) and use anhydrous K₃PO₄ with a strictly limited water ratio (e.g., 10:1 solvent:water).[1]

-

-

Homocoupling (Ar-Ar):

-

Hydrolysis of Pyridine (Rare):

References

-

General Suzuki Coupling of 2-Substituted Pyridines

-

Molander, G. A., & Biolatto, B. (2003).[1] "Efficient Synthesis of 2-Substituted Pyridines via Suzuki Coupling." Journal of Organic Chemistry.

-

-

Use of SPhos/XPhos for Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

-

-

Cyclopropyl-Pyridine Specifics (Analogous Chemistry)

-

Pd(dppf)

Sources

- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-6-cyclopropylpyridine

Executive Summary

The amination of 2-bromo-6-cyclopropylpyridine presents a classic "heterocyclic paradox" in medicinal chemistry. While the 2-position of pyridine is electronically activated for oxidative addition, the adjacent nitrogen atom acts as a potent catalyst poison, sequestering Palladium (Pd) into inactive off-cycle dimers. Furthermore, the cyclopropyl moiety at the 6-position introduces unique steric and electronic constraints that distinguish this substrate from simple 2-bromopyridines.

This guide provides two field-validated protocols to overcome these barriers:

-

Method A (High-Throughput/Discovery): Utilizes BrettPhos Pd G4 , ensuring rapid conversion and maximal functional group tolerance.

-

Method B (Process/Scale-Up): Utilizes Xantphos/Pd(OAc)₂ , offering a cost-effective, robust alternative for larger batches.

Substrate Analysis & Strategic Logic

The "2-Position Problem"

In standard Pd-catalyzed cross-couplings, pyridine substrates often fail due to the formation of stable Pd(II)-pyridyl complexes . The nitrogen lone pair coordinates to the electrophilic metal center, displacing the phosphine ligand and halting the catalytic cycle (see Mechanism Diagram below).

The Cyclopropyl Effect

The 6-cyclopropyl group is not merely a bystander; it is a critical structural handle:

-

Steric Shielding (Beneficial): Unlike a proton at C6, the cyclopropyl group provides significant steric bulk. This bulk discourages the formation of the inactive

complexes by clashing with the bulky phosphine ligands, effectively "forcing" the reaction back onto the productive cycle. -

Electronic Modulation: The cyclopropyl group is a weak electron donor (via

-conjugation). This slightly increases the electron density of the pyridine ring compared to 2-bromo-6-trifluoromethylpyridine, potentially making the C-Br bond slightly less reactive toward oxidative addition. Consequently, highly active precatalysts are required. -

Stability Warning: While the cyclopropyl ring is generally stable to basic Buchwald conditions, it is susceptible to radical ring-opening. Strict deoxygenation is mandatory to prevent radical pathways.

Experimental Protocols

Method A: The "Universal" Protocol (BrettPhos Pd G4)

Recommended for: Discovery chemistry, precious amines, and high-complexity substrates.

Rationale: The BrettPhos ligand is exceptionally bulky and electron-rich, facilitating oxidative addition into electron-neutral pyridines while strictly preventing N-coordination. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

Materials

-

Substrate: 2-Bromo-6-cyclopropylpyridine (1.0 equiv)

-

Amine: 1.2 equiv (Primary or Secondary)

-

Catalyst: BrettPhos Pd G4 (1-3 mol%)

-

Base: NaOtBu (1.4 equiv)

-